molecular formula C11H13ClN4 B11873306 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11873306
M. Wt: 236.70 g/mol
InChI Key: TXNHSRRIWMXBPH-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolidine ring fused to a pyrimidine coreThe presence of the pyrrolidine ring enhances its pharmacological properties, making it a valuable scaffold for the development of biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the reaction of 4-chloro-6-methyl-2-aminopyrimidine with pyrrolidine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems can also help in scaling up the production while maintaining the quality of the product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives .

Scientific Research Applications

4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets in the body. The pyrrolidine ring enhances its binding affinity to these targets, leading to the modulation of various biological pathways. The exact pathways and targets depend on the specific application of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
  • 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

The uniqueness of this compound lies in its fused pyrrolidine-pyrimidine structure, which provides enhanced pharmacological properties compared to other similar compounds. This structural feature allows for better interaction with biological targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C11H13ClN4

Molecular Weight

236.70 g/mol

IUPAC Name

4-chloro-6-methyl-2-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C11H13ClN4/c1-7-6-8-9(12)14-11(15-10(8)13-7)16-4-2-3-5-16/h6H,2-5H2,1H3,(H,13,14,15)

InChI Key

TXNHSRRIWMXBPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)N=C(N=C2Cl)N3CCCC3

Origin of Product

United States

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